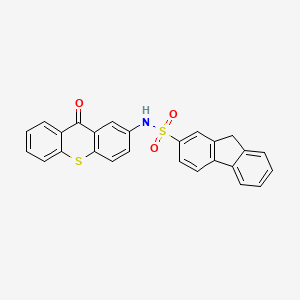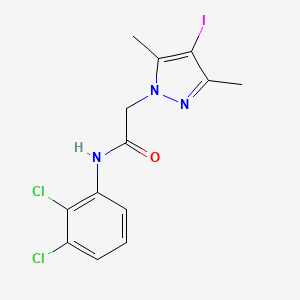
N-(9-oxo-9H-thioxanthen-2-yl)-9H-fluorene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)-9H-fluorene-2-sulfonamide is a complex organic compound that features a thioxanthene and fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-thioxanthen-2-yl)-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)-9H-fluorene-2-sulfonamide has several scientific research applications:
Photochemistry: It is used as a photoinitiator in photopolymerization reactions.
Materials Science: The compound is utilized in the development of photo-cured interpenetrating polymer networks (IPNs).
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)-9H-fluorene-2-sulfonamide involves the absorption of light, leading to the generation of reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The molecular targets and pathways involved include the formation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Another photoinitiator with similar structural features.
9-oxo-9H-thioxanthene-2-carboxylic acid: A precursor in the synthesis of N-(9-oxo-9H-thioxanthen-2-yl)-9H-fluorene-2-sulfonamide.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and applications. Its ability to act as a photoinitiator and its potential use in photodynamic therapy make it a compound of significant interest in both materials science and biomedical research .
Properties
Molecular Formula |
C26H17NO3S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C26H17NO3S2/c28-26-22-7-3-4-8-24(22)31-25-12-9-18(15-23(25)26)27-32(29,30)19-10-11-21-17(14-19)13-16-5-1-2-6-20(16)21/h1-12,14-15,27H,13H2 |
InChI Key |
ZIYOJIYNQMDJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC5=C(C=C4)SC6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide](/img/structure/B11486799.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)
![Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486813.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
![3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486840.png)
![methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11486843.png)
![3-(4-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486844.png)


![2-methoxyethyl 5-hydroxy-1-(4-methoxybenzyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11486866.png)
![N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11486869.png)
